Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Subject Compound: Initial research indicates that the compound of primary scientific interest and documentation is 3-Benzyl-6-bromo-2-methoxyquinoline , a key intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline. This guide will therefore focus on this bromo-derivative, as the substitution of a methyl group at the 6-position is not widely reported in the context of significant biological targets. For researchers, scientists, and drug development professionals, understanding the target binding characteristics of this quinoline scaffold is paramount for the development of novel therapeutics.
Executive Summary
This technical guide provides a comprehensive overview of the predicted target binding affinity of 3-Benzyl-6-bromo-2-methoxyquinoline. Drawing from its structural relationship to the diarylquinoline class of antibiotics, this document elucidates the likely molecular target, explores the structure-activity relationships that govern its interaction, and details the experimental and computational methodologies for characterizing its binding affinity. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-mycobacterial agents.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Their versatile structure allows for extensive modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The diarylquinoline subclass, in particular, has garnered significant attention following the approval of Bedaquiline for the treatment of multi-drug-resistant tuberculosis (MDR-TB).[2] 3-Benzyl-6-bromo-2-methoxyquinoline is a direct precursor in the synthesis of Bedaquiline, making its target interaction profile of significant interest.[3]
The Primary Biological Target: Mycobacterial F1Fo-ATP Synthase
The primary biological target of the diarylquinoline class, and by extension 3-Benzyl-6-bromo-2-methoxyquinoline, is the F1Fo-ATP synthase of Mycobacterium tuberculosis (Mtb).[2][4] This enzyme is a crucial component of the bacterial energy metabolism, responsible for the synthesis of adenosine triphosphate (ATP), the universal energy currency of the cell.[5][6]
Mechanism of Action
Bedaquiline and its analogs inhibit the mycobacterial ATP synthase by binding to the Fo subunit, specifically at the interface of subunits 'a' and 'c'.[6][7] This binding event obstructs the rotation of the c-ring, a critical step in the proton translocation that drives ATP synthesis.[8][9] The disruption of this process leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.[5][6] This unique mechanism of action is effective against both actively replicating and dormant mycobacteria.[5][6]
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Figure 1: Proposed mechanism of action for 3-Benzyl-6-bromo-2-methoxyquinoline.
Structure-Activity Relationship (SAR) Insights
The binding affinity of diarylquinolines to the ATP synthase is governed by specific structural features. While comprehensive SAR data for 3-Benzyl-6-bromo-2-methoxyquinoline is not available, inferences can be drawn from studies on Bedaquiline and its analogs.
-
The Quinoline Core: The quinoline nucleus serves as the fundamental scaffold for interaction.
-
The 2-Methoxy Group: The methoxy group at the 2-position of the quinoline ring is a common feature in active diarylquinolines.[6] Alterations to this group can significantly impact activity, suggesting its involvement in key interactions within the binding pocket or in maintaining the overall conformation of the molecule.
-
The 3-Benzyl Group: The benzyl group at the 3-position contributes to the lipophilicity of the molecule, which can influence its ability to traverse the mycobacterial cell wall and access the membrane-embedded ATP synthase.[3][4] The aromatic ring of the benzyl group may also participate in π-π stacking or other hydrophobic interactions within the binding site.
-
The 6-Bromo Substituent: While the topic specifies a methyl group, the well-documented bromo-substituent in Bedaquiline is known to be important for activity. Replacement of the bromine with other halogens like chlorine is tolerated, but more significant changes often lead to a decrease in potency.[6]
Methodologies for Determining Target Binding Affinity
A multi-faceted approach combining in silico, in vitro, and cell-based assays is essential for a thorough characterization of the binding affinity of 3-Benzyl-6-bromo-2-methoxyquinoline.
In Silico Analysis: Molecular Docking
Molecular docking studies provide valuable predictive insights into the binding mode and affinity of a ligand to its target protein.
Protocol: Molecular Docking of 3-Benzyl-6-bromo-2-methoxyquinoline with Mtb ATP Synthase
-
Protein Preparation:
-
Obtain the crystal structure of the mycobacterial ATP synthase Fo rotor ring in complex with Bedaquiline (e.g., PDB ID: 4V1F) from the Protein Data Bank.[10]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation:
-
Docking Simulation:
-
Define the binding site based on the co-crystallized Bedaquiline in the PDB structure.
-
Perform the docking simulation using software such as AutoDock Vina or Glide.
-
Analyze the resulting docking poses and scoring functions to predict the binding affinity (e.g., in kcal/mol) and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[1]
| Parameter | Predicted Value | Key Interacting Residues (Example) |
| Binding Affinity (ΔG) | -X.X kcal/mol | Glu65, Tyr68, Phe69 |
| Hydrogen Bonds | - | - |
| Hydrophobic Interactions | - | - |
| Table 1: Example of a data summary table for molecular docking results. |
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Figure 2: Workflow for in silico molecular docking analysis.
In Vitro Binding Assays
Direct measurement of binding affinity requires the use of biophysical techniques with purified protein and the compound of interest.
4.2.1. Mycobacterial Membrane Preparation
A critical prerequisite for in vitro assays is the preparation of mycobacterial membranes enriched with the ATP synthase.
Protocol: Preparation of Mycobacterial Inverted Membrane Vesicles (IMVs)
-
Culture Mycobacterium smegmatis or a suitable expression host to mid-log phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Disrupt the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet to obtain inverted membrane vesicles (IMVs).[11]
4.2.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol: SPR Analysis of Compound Binding to Solubilized ATP Synthase
-
Immobilization:
-
Solubilize the mycobacterial ATP synthase from IMVs using a suitable detergent (e.g., DDM).
-
Immobilize the purified, solubilized ATP synthase onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis:
-
Prepare a series of dilutions of 3-Benzyl-6-bromo-2-methoxyquinoline in a running buffer.
-
Inject the compound solutions over the sensor surface and a reference channel.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation kinetics.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
4.2.3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol: ITC Analysis of Compound Binding
-
Sample Preparation:
-
Place the purified, solubilized ATP synthase in the sample cell.
-
Load a concentrated solution of 3-Benzyl-6-bromo-2-methoxyquinoline into the injection syringe.
-
Titration:
-
Data Analysis:
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
| Technique | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | ka, kd, KD |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS |
| Table 2: Comparison of in vitro binding assay techniques. |
Cell-Based Functional Assays
Cell-based assays are crucial for validating that the binding of the compound to its target translates into a functional effect in a biological context.
Protocol: ATP Bioluminescence Assay
This assay measures the intracellular ATP levels in mycobacteria following treatment with the test compound.
-
Culture Mycobacterium bovis BCG or Mycobacterium tuberculosis to the desired cell density.
-
Treat the bacterial cultures with various concentrations of 3-Benzyl-6-bromo-2-methoxyquinoline.
-
After a defined incubation period, lyse the bacterial cells to release intracellular ATP.[12]
-
Add a luciferin-luciferase reagent to the cell lysate.[13]
-
Measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.[5][9]
-
Calculate the reduction in ATP levels compared to untreated controls to determine the compound's inhibitory effect.
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Analyze [label="Analyze ATP Levels", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Culture -> Treat;
Treat -> Lyse;
Lyse -> Add_Reagent;
Add_Reagent -> Measure;
Measure -> Analyze;
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Figure 3: Workflow for the ATP bioluminescence functional assay.
Conclusion
3-Benzyl-6-bromo-2-methoxyquinoline, as a direct precursor to Bedaquiline, is predicted to target the F1Fo-ATP synthase of Mycobacterium tuberculosis. Its binding affinity is likely influenced by the interplay of its quinoline core, 2-methoxy group, 3-benzyl moiety, and the 6-bromo substituent. A comprehensive evaluation of its target binding affinity necessitates a combined approach of in silico modeling, in vitro biophysical characterization, and cell-based functional assays. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the precise nature of this compound's interaction with its molecular target, thereby informing the rational design of next-generation anti-tuberculosis therapeutics.
References
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- An IMS/ATP Assay for the Detection of Mycobacterium tuberculosis in Urine. (n.d.). SciSpace.
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- The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents. (n.d.). PMC.
- Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. (n.d.).
- ATP Bioluminescence Assay Kit HS II. (n.d.). Roche.
- Outer membrane proteins in Mycobacterium tuberculosis and its potential role in small molecule perme
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- Targeting Mycobacterial F-ATP Synthase C-Terminal α Subunit Interaction Motif on Rotary Subunit γ. (2021). MDPI.
- Basics of Bioluminescence for Microbiological Assay Applic
- Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207. (2011). PubMed.
- Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-
- Structure of mycobacterial ATP synthase with the TB drug bedaquiline. (2020). bioRxiv.
- Structure of the mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline. (n.d.).
- ATP synthase in mycobacteria: special features and implications for a function as drug target. (n.d.). Vrije Universiteit Amsterdam.
- Fractionation and Analysis of Mycobacterial Proteins. (n.d.).
- Analysis of mycobacterial membrane proteins. SDS-PAGE analysis of... (n.d.).
- Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. (2019). PubMed.
- Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for... (n.d.). PMC.
- Disrupting coupling within mycobacterial F-ATP synthases subunit ε causes dysregulated energy production and cell wall biosynthesis. (n.d.). PMC.
- Bedaquiline inhibits the ATP synthase leak channel and prevents glutamate-induced neuronal de
- Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. (2009). PubMed.
- 4V1F: Crystal structure of a mycobacterial ATP synthase rotor ring in complex with Bedaquiline. (2015). RCSB PDB.
- Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. (2015).
- TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-
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